
8-(N,N',N'-Trimethylpiperaziniumpropyl)-8-methyl-8-azonium bicyclo(4.3.0)nonene-2 triiodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(N,N’,N’-Trimethylpiperaziniumpropyl)-8-methyl-8-azonium bicyclo(4.3.0)nonene-2 triiodide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique bicyclic structure with multiple functional groups, making it an interesting subject for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(N,N’,N’-Trimethylpiperaziniumpropyl)-8-methyl-8-azonium bicyclo(4.3.0)nonene-2 triiodide typically involves multiple steps, including the formation of the bicyclic core and the introduction of the piperazinium and methyl groups. Common reagents used in the synthesis may include alkyl halides, amines, and iodide salts. Reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as crystallization, distillation, and chromatography might be employed to purify the compound.
化学反应分析
Types of Reactions
8-(N,N’,N’-Trimethylpiperaziniumpropyl)-8-methyl-8-azonium bicyclo(4.3.0)nonene-2 triiodide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions might involve agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield oxidized derivatives, while reduction could produce reduced forms of the compound.
科学研究应用
8-(N,N’,N’-Trimethylpiperaziniumpropyl)-8-methyl-8-azonium bicyclo(43
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic properties or as a diagnostic tool.
Industry: Utilized in the development of new materials or chemical processes.
作用机制
The mechanism of action of 8-(N,N’,N’-Trimethylpiperaziniumpropyl)-8-methyl-8-azonium bicyclo(4.3.0)nonene-2 triiodide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biological pathways by binding to these targets, leading to various physiological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
相似化合物的比较
Similar Compounds
- 8-Methyl-8-azonium bicyclo(4.3.0)nonene-2 iodide
- N,N’,N’-Trimethylpiperazinium iodide
- Bicyclo(4.3.0)nonene derivatives
Uniqueness
8-(N,N’,N’-Trimethylpiperaziniumpropyl)-8-methyl-8-azonium bicyclo(4.3.0)nonene-2 triiodide stands out due to its unique combination of functional groups and bicyclic structure, which may confer distinct chemical and biological properties compared to similar compounds.
属性
CAS 编号 |
74051-71-1 |
|---|---|
分子式 |
C19H38I3N3 |
分子量 |
689.2 g/mol |
IUPAC 名称 |
2-methyl-2-[3-(1,4,4-trimethylpiperazine-1,4-diium-1-yl)propyl]-1,3,3a,4,7,7a-hexahydroisoindol-2-ium;triiodide |
InChI |
InChI=1S/C19H38N3.3HI/c1-20(2)12-14-21(3,15-13-20)10-7-11-22(4)16-18-8-5-6-9-19(18)17-22;;;/h5-6,18-19H,7-17H2,1-4H3;3*1H/q+3;;;/p-3 |
InChI 键 |
USPDBZPIONVGOE-UHFFFAOYSA-K |
规范 SMILES |
C[N+]1(CC[N+](CC1)(C)CCC[N+]2(CC3CC=CCC3C2)C)C.[I-].[I-].[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(3-Chlorophenyl)methylsulfanyl]pyridine;hydrochloride](/img/structure/B14445291.png)
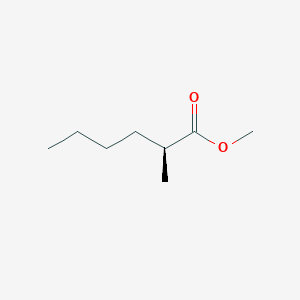

![Cyclobutane, hexafluoro[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-](/img/structure/B14445297.png)
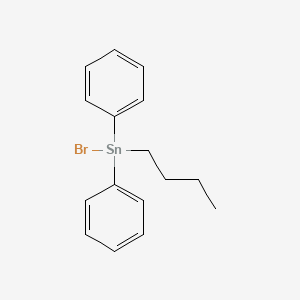
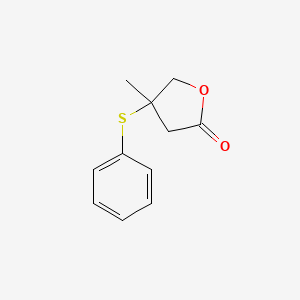

![1-Ethoxy-4-[4-(4-pentylcyclohexyl)phenyl]benzene](/img/structure/B14445327.png)
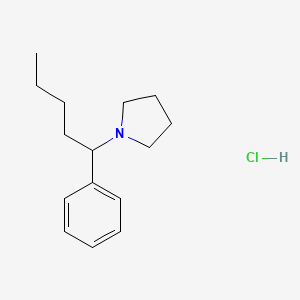
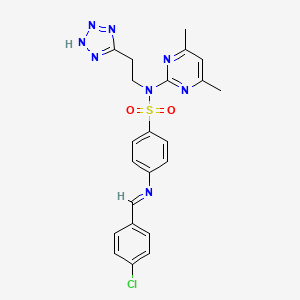

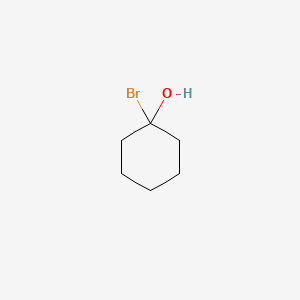
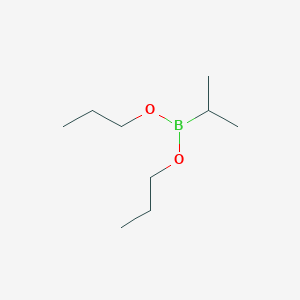
![2-(2H-1,3-Benzodioxol-5-YL)-3-methyl-3H-naphtho[1,2-D]imidazole](/img/structure/B14445363.png)
